molecular formula C40H31OP B12274128 (S)-[2'-(2-Methoxybenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine

(S)-[2'-(2-Methoxybenzyl)-[1,1'-binaphthalen]-2-yl]diphenylphosphine

Cat. No.: B12274128
M. Wt: 558.6 g/mol
InChI Key: YYQXGGFUDQAZIK-UHFFFAOYSA-N
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Description

(S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is a chiral phosphine ligand It is widely used in asymmetric synthesis and catalysis due to its ability to induce high enantioselectivity in various chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine typically involves the following steps:

    Formation of the Binaphthyl Backbone: The binaphthyl backbone is synthesized through a coupling reaction of naphthalene derivatives.

    Introduction of the Methoxybenzyl Group: The methoxybenzyl group is introduced via a nucleophilic substitution reaction.

    Phosphine Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine undergoes various types of reactions, including:

    Oxidation: The phosphine group can be oxidized to form phosphine oxides.

    Reduction: The compound can participate in reduction reactions, often as a catalyst.

    Substitution: The methoxybenzyl group can undergo substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Substitution reactions typically require nucleophiles and suitable solvents.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Reduced organic compounds.

    Substitution: Substituted binaphthyl derivatives.

Scientific Research Applications

(S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is used in various scientific research applications:

Mechanism of Action

The mechanism by which (S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine exerts its effects involves coordination to metal centers, forming chiral metal complexes. These complexes then participate in catalytic cycles, inducing enantioselectivity in the reactions they catalyze. The binaphthyl backbone and methoxybenzyl group contribute to the chiral environment around the metal center, enhancing the selectivity of the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-[2’-(2-Methoxybenzyl)-[1,1’-binaphthalen]-2-yl]diphenylphosphine is unique due to the presence of the methoxybenzyl group, which provides additional steric and electronic effects, enhancing its performance in certain catalytic applications compared to other similar ligands.

Properties

Molecular Formula

C40H31OP

Molecular Weight

558.6 g/mol

IUPAC Name

[1-[2-[(2-methoxyphenyl)methyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C40H31OP/c1-41-37-23-13-10-16-31(37)28-32-25-24-29-14-8-11-21-35(29)39(32)40-36-22-12-9-15-30(36)26-27-38(40)42(33-17-4-2-5-18-33)34-19-6-3-7-20-34/h2-27H,28H2,1H3

InChI Key

YYQXGGFUDQAZIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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